molecular formula C18H15ClFN3O3S2 B2774312 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide CAS No. 922046-13-7

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2774312
CAS No.: 922046-13-7
M. Wt: 439.9
InChI Key: YAZYCHMMGJROIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a fluorobenzyl moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S2/c19-13-3-7-16(8-4-13)28(25,26)23-18-22-15(11-27-18)9-17(24)21-10-12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZYCHMMGJROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through sulfonation reactions, often using chlorosulfonic acid or sulfonyl chlorides. The final step involves the coupling of the thiazole-sulfonamide intermediate with 4-fluorobenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in ensuring efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and sulfonamide group can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at the sulfonamide group or the thiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide
  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-bromobenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl group, which can influence its reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S with a molecular weight of approximately 427.96 g/mol. The structure features a thiazole ring, a sulfonamide group, and a fluorobenzyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H22ClN3O3S
Molecular Weight427.96 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole derivatives followed by substitution reactions to introduce the sulfonamide and acetamide functionalities. Detailed synthetic routes can be found in various chemical literature but are often proprietary.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study evaluating the antimicrobial efficacy of thiazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM against S. aureus, indicating that modifications in the thiazole structure can enhance antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. Specifically, compounds with similar structures have demonstrated cytotoxic effects against human non-small cell lung cancer cells (A549), with IC50 values indicating significant inhibitory activity .

In a comparative study, another thiazole derivative exhibited an IC50 value of 0.46 ± 0.02 µM against A549 cells, suggesting that structural modifications can lead to enhanced anticancer properties . The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. Among these, the compound with a similar structure to our target showed promising results against S. aureus, with an MIC value significantly lower than many standard antibiotics .
  • Cancer Cell Apoptosis : In another study focusing on thiazole derivatives, researchers found that specific substitutions on the thiazole ring led to enhanced cytotoxicity in A549 cells. The compound induced apoptosis through mitochondrial pathways, increasing levels of cleaved caspase-3 .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole core. A common route starts with thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by sulfonamide coupling using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The final acylation with 4-fluorobenzylamine requires precise stoichiometry and inert atmosphere to minimize side reactions. Yield optimization relies on controlling temperature (0–25°C for sulfonamide coupling) and using anhydrous solvents to suppress hydrolysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify connectivity of the thiazole, sulfonamide, and fluorobenzyl groups. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Elemental analysis validates purity by matching calculated vs. experimental C/H/N percentages. For example, deviations ≤0.3% indicate high purity, as seen in analogs with similar frameworks .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:

  • Perform molecular dynamics simulations to assess solvent-accessible conformers.
  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics with in silico docking results.
  • Synthesize analogs with modified substituents (e.g., replacing 4-fluorobenzyl with 3,4-dichlorobenzyl) to test structure-activity relationship (SAR) hypotheses, as demonstrated in studies on related thiazole derivatives .

Q. How can researchers design SAR studies to elucidate the role of the sulfonamide and fluorobenzyl groups in target binding?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with (a) sulfonamide replaced by carbamate or amide groups and (b) fluorobenzyl substituted with non-halogenated benzyl groups.
  • Step 2 : Test affinity against target proteins (e.g., kinases or GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization assays.
  • Step 3 : Correlate activity changes with steric/electronic effects using Hammett plots or molecular electrostatic potential (MEP) maps. Evidence from structurally similar compounds shows that sulfonamide electronegativity enhances hydrogen bonding, while fluorobenzyl improves lipophilicity .

Q. What experimental approaches mitigate low solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that improve solubility and are cleaved in vivo.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for analogs with logP >3.5 .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistent enzymatic inhibition data across different assay platforms?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent pH, ionic strength, and temperature (e.g., 25°C vs. 37°C can alter enzyme kinetics).
  • Control for Off-Target Effects : Use orthogonal assays (e.g., radiometric vs. fluorogenic substrates) and include reference inhibitors.
  • Validate with CRISPR-Knockout Models : Confirm target specificity in cell lines lacking the enzyme of interest. Discrepancies in thiazole-based inhibitors have been traced to assay-specific interference from reducing agents like DTT .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor parent compound and degradants under accelerated conditions (40°C/75% RH). Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Forced Degradation Studies : Expose the compound to acid/base hydrolysis, oxidative (H₂O₂), and photolytic stress. For example, sulfonamide analogs degrade via cleavage under basic conditions, detectable by new MS peaks at m/z 156 (4-chlorobenzenesulfonate fragment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.